An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Structure, Properties, and Synthetic Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Hydroxybenzenesulfonamide is an aromatic organic compound featuring both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring at the meta positions. This unique substitution pattern imparts a distinct set of chemical and physical properties, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry. The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The phenolic hydroxyl group offers a reactive site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[3]
This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, spectroscopic characterization, reactivity, and potential applications of 3-Hydroxybenzenesulfonamide, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of 3-Hydroxybenzenesulfonamide is characterized by a benzene ring substituted at positions 1 and 3 by a sulfonamide and a hydroxyl group, respectively.
Caption: Chemical structure of 3-Hydroxybenzenesulfonamide.
Physicochemical Data Summary
The key physicochemical properties of 3-Hydroxybenzenesulfonamide are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 20759-40-4 | [Vendor Data] |
| Molecular Formula | C₆H₇NO₃S | [Calculated] |
| Molecular Weight | 173.19 g/mol | [Calculated] |
| Appearance | White to off-white crystalline powder | [General Observation] |
| Melting Point | 165-166 °C | [Vendor Data] |
| Boiling Point (Predicted) | 415.4 ± 47.0 °C | [Computational Prediction] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [Computational Prediction] |
| pKa (Predicted) | 8.86 ± 0.10 | [Computational Prediction] |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | [General Sulfonamide Properties] |
Synthesis of 3-Hydroxybenzenesulfonamide
Caption: Proposed synthetic pathway for 3-Hydroxybenzenesulfonamide.
Rationale Behind the Proposed Synthesis
This multi-step synthesis is designed based on reliable and high-yielding classical reactions:
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Diazotization of Metanilic Acid: Metanilic acid, being a primary aromatic amine, readily undergoes diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.
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Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. Gentle heating of the aqueous diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to yield 3-hydroxybenzenesulfonic acid.
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Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial as sulfonic acids themselves do not readily react with ammonia to form sulfonamides.
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Amination of the Sulfonyl Chloride: The resulting 3-hydroxybenzenesulfonyl chloride is then treated with aqueous ammonia (ammonium hydroxide). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final product, 3-Hydroxybenzenesulfonamide.
Spectroscopic Characterization (Predicted)
As experimental spectra for 3-Hydroxybenzenesulfonamide are not widely published, the following are predictions based on the analysis of its structure and comparison with analogous compounds like 3-amino-4-hydroxybenzenesulfonamide and p-hydroxybenzenesulfonamide.[4][5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following key signals:
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Aromatic Protons (δ 7.0-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to both the hydroxyl and sulfonamide groups will likely be the most deshielded.
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Sulfonamide Protons (-SO₂NH₂, δ ~7.3 ppm): The two protons on the sulfonamide nitrogen will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.
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Hydroxyl Proton (-OH, δ ~10.0 ppm): The phenolic proton is acidic and will appear as a broad singlet at a downfield chemical shift. Its position is also sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton:
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Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.
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The carbon attached to the hydroxyl group (C-OH) will be the most deshielded among the protonated carbons, appearing around δ 158 ppm.
-
The carbon attached to the sulfonamide group (C-SO₂) will also be deshielded, likely appearing around δ 140-145 ppm.
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The remaining four aromatic carbons will resonate in the region of δ 115-130 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups:
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O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (Sulfonamide): Two distinct bands around 3350 and 3250 cm⁻¹ for the symmetric and asymmetric stretching of the -NH₂ group.
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S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
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C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Reactivity and Mechanistic Considerations
The reactivity of 3-Hydroxybenzenesulfonamide is governed by its three main components: the aromatic ring, the hydroxyl group, and the sulfonamide group.
Caption: Reactivity map of 3-Hydroxybenzenesulfonamide.
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Aromatic Ring: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group. Therefore, electrophilic substitution on 3-Hydroxybenzenesulfonamide is expected to be directed by the powerful hydroxyl group to the positions ortho and para to it (positions 2, 4, and 6).
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Hydroxyl Group: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion, a potent nucleophile. This allows for reactions such as Williamson ether synthesis or esterification at the oxygen atom.
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Sulfonamide Group: The protons on the sulfonamide nitrogen are also weakly acidic and can be deprotonated by strong bases. The sulfonamide group itself is generally stable, but the S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions.
Potential Applications in Drug Development
While specific studies on 3-Hydroxybenzenesulfonamide are limited, its structural motifs suggest significant potential in medicinal chemistry, particularly as a scaffold for developing:
-
Carbonic Anhydrase Inhibitors (CAIs): The benzenesulfonamide moiety is the cornerstone of a major class of CAIs.[3][6][7] These inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The hydroxyl group on the benzene ring could be exploited to enhance binding affinity or selectivity for different CA isozymes through hydrogen bonding interactions within the enzyme's active site.
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Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group for hydrogen bonding interactions with the hinge region of the kinase domain. The phenolic hydroxyl group could serve as an additional hydrogen bond donor or as a point for further derivatization to explore the solvent-exposed regions of the ATP-binding pocket.
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Antibacterial Agents: As a structural analogue of sulfanilamide, derivatives of 3-Hydroxybenzenesulfonamide could be investigated for antibacterial activity, potentially acting as inhibitors of dihydropteroate synthase in bacteria.[3]
Safety and Handling
Based on data for related compounds, 3-Hydroxybenzenesulfonamide should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
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Experimental Protocols
Proposed Synthesis of 3-Hydroxybenzenesulfonamide
Disclaimer: This is a proposed protocol based on established chemical principles and has not been optimized. Appropriate safety precautions must be taken.
Step 1: Diazotization of Metanilic Acid
-
In a 250 mL beaker, dissolve 17.3 g (0.1 mol) of metanilic acid in 100 mL of 1.2 M hydrochloric acid with gentle warming.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15-20 minutes.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Hydrolysis to 3-Hydroxybenzenesulfonic Acid
-
Gently heat the diazonium salt solution on a steam bath. Nitrogen gas evolution should be observed.
-
Continue heating until gas evolution ceases (approximately 1-2 hours).
-
The resulting solution contains 3-hydroxybenzenesulfonic acid. This can be used directly in the next step or concentrated under reduced pressure.
Step 3: Conversion to 3-Hydroxybenzenesulfonyl Chloride
-
To the cooled solution from Step 2, slowly and carefully add 23.8 g (0.2 mol) of thionyl chloride in a fume hood.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 4: Amination to 3-Hydroxybenzenesulfonamide
-
In a flask, suspend the crude 3-hydroxybenzenesulfonyl chloride in 100 mL of concentrated ammonium hydroxide.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the crude 3-Hydroxybenzenesulfonamide, wash with cold water, and dry.
Purification by Recrystallization
Principle: This protocol is based on the differential solubility of the compound and impurities in a given solvent system at different temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Hydroxybenzenesulfonamide and a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Conclusion
3-Hydroxybenzenesulfonamide is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not widely documented, can be achieved through logical and established synthetic transformations. The presence of both a phenolic hydroxyl group and a sulfonamide moiety provides multiple avenues for derivatization and interaction with biological targets. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and insights into its potential applications, serving as a valuable resource for researchers in the field.
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Baranauskiene, L., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]
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Pawar, C. D., et al. (2017). Synthesis and antiproliferative evaluation of new (4-substituted-3,4-dihydro-2H-benzo[b][3][9]oxazin-2-yl)methane substituted sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(24), 5427-5432. [Link]
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Akhtar, M. J., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 816-823. [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26035-26051. [Link]
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